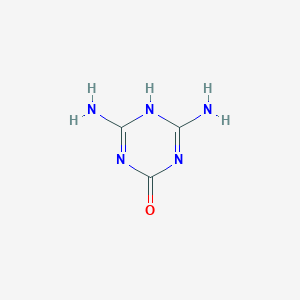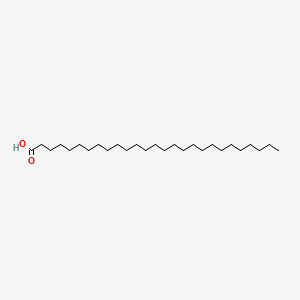
3,6-Diphenyl-9H-carbazole
説明
3,6-Diphenyl-9H-carbazole is a molecule with the formula C24H17N . It is an electron-donating 9H-carbazole derivative with extended π-π conjugation from carbazole fused rings to the phenyl groups attached at the 3,6 positions . It is used in the construction of more complex structures of small semiconducting materials as host and active materials for highly efficient light-emitting electrochemical cells .
Synthesis Analysis
The synthesis of 3,6-diphenyl-9H-carbazole involves the addition of 3,6-dibromo-9H-carbazole, NaBPh4, tetrabutylammonium bromide (TBAB), and chlorinated palladium into a flask. The mixture is refluxed for 36 hours under nitrogen . The acetone is then evaporated, and the aqueous layer is extracted with dichloromethane .
Molecular Structure Analysis
The molecular structure of 3,6-Diphenyl-9H-carbazole consists of a carbazole core with phenyl groups attached at the 3,6 positions . The molecule has an average mass of 319.398 Da and a monoisotopic mass of 319.136108 Da .
Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
Physical And Chemical Properties Analysis
3,6-Diphenyl-9H-carbazole is a white to off-white powder/crystals with a melting point of 184 °C . It has a molecular weight of 319.41 g/mol .
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
3,6-Diphenyl-9H-carbazole (3,6-DPhCz) and its derivatives have garnered significant interest in the field of OLEDs. These compounds exhibit excellent charge transport properties and can serve as efficient hole transport materials. When incorporated into OLED devices, they enhance electron-hole recombination, leading to bright and energy-efficient displays and lighting systems .
Organic Photorefractive Materials
3,6-DPhCz derivatives find applications in organic photorefractive materials. These materials exhibit reversible changes in refractive index under the influence of light. By combining 3,6-DPhCz with other organic compounds, researchers create materials that can modulate light propagation, enabling applications in holography, optical data storage, and beam steering .
Organic Field-Effect Transistors (OFETs)
3,6-DPhCz-based OFETs serve as promising components in flexible and low-power electronic devices. Their high charge carrier mobility allows for efficient charge transport between source and drain electrodes. These OFETs are used in applications such as flexible displays, sensors, and integrated circuits .
Photoconductors
3,6-DPhCz derivatives exhibit excellent photoconductivity due to their ability to efficiently capture and transport charge carriers upon exposure to light. These materials are employed in photodetectors, photovoltaic devices, and imaging sensors .
Two-Photon Absorption Dyes for Photodeposition of Silver
In the field of nonlinear optics, 3,6-DPhCz derivatives serve as two-photon absorption dyes. When illuminated with intense laser light, they undergo simultaneous absorption of two photons, leading to localized energy deposition. This property is harnessed for precise photodeposition of silver nanoparticles, useful in plasmonic applications and nanofabrication .
Supercapacitors and Energy Storage
3,6-DPhCz-based polymers can be incorporated into supercapacitors, enhancing their energy storage capacity. These devices find applications in portable electronics, electric vehicles, and renewable energy systems .
Biosensors and Corrosion Inhibition
Researchers explore 3,6-DPhCz derivatives for biosensing applications. Their unique properties, including good environmental stability and functionalization ability, make them suitable for detecting biomolecules. Additionally, these compounds exhibit corrosion inhibition properties, protecting metal surfaces from degradation .
Photovoltaics
While not as extensively studied as other applications, 3,6-DPhCz derivatives show promise in photovoltaic devices. Their ability to absorb light and generate charge carriers makes them potential candidates for next-generation solar cells .
作用機序
Target of Action
3,6-Diphenyl-9H-carbazole (DPhCz) is primarily used as an electron-donating intermediate in the construction of complex structures of small semiconducting materials . It serves as a host and active material for highly efficient light-emitting electrochemical cells and thermally activated delayed fluorescent OLED devices .
Mode of Action
DPhCz is an electron-donating 9H-carbazole derivative with extended π-π conjugation from carbazole fused rings to the phenyl groups attached at 3,-6 positions . The degree of electron donating strength is in the order of carbazole < 3,6-dimethylcarbazole < 3,6-diphenylcarbazole, resulting in the relatively red-shift of emissions of 3,6-dimethylcarbazole and 3,6-diphenylcarbazole while comparing non-substituted carbazoles .
Biochemical Pathways
The biochemical pathways affected by DPhCz are primarily related to its role in optoelectronic applications. It is used in the synthesis of polymers with unique optical and electronic properties, high electron-donating ability, and photoconductivity . The 3,6-substitution on the carbazole unit allows for the creation of more complex structures, leading to improved stability and triplet energy .
Result of Action
The primary result of DPhCz’s action is its contribution to the efficiency of light-emitting devices. For instance, a device based on the fluorescence emitter 3Ph 2 CzCzBN, which is derived from benzonitrile with four 3,6-diphenylcarbazole pendants around the benzene ring, exhibits a high external quantum efficiency of 16.6% at 1000 cd m -2 .
Action Environment
The action, efficacy, and stability of DPhCz can be influenced by various environmental factors. For example, the thermal stability of DPhCz can be greatly improved when it is covalently attached to other organic moieties . Additionally, the optoelectronic properties of DPhCz-based materials can be affected by the presence of different substituents and synthetic methods .
特性
IUPAC Name |
3,6-diphenyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKGEAHIZDRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985149 | |
| Record name | 3,6-Diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diphenyl-9H-carbazole | |
CAS RN |
6654-68-8, 56525-79-2 | |
| Record name | 3,6-Diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diphenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(Acetylamino)phenylsulfonyl]-L-proline](/img/structure/B7797554.png)





![2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B7797582.png)

